molecular formula C6H5FO3S B3051889 4-Hydroxybenzene-1-sulfonyl fluoride CAS No. 368-87-6

4-Hydroxybenzene-1-sulfonyl fluoride

Cat. No.: B3051889
CAS No.: 368-87-6
M. Wt: 176.17 g/mol
InChI Key: FYIHSKNNTBQVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H5FO3S . It has a molecular weight of 176.17 g/mol . The IUPAC name for this compound is 4-hydroxybenzenesulfonyl fluoride .


Synthesis Analysis

Sulfonyl fluorides, including this compound, can be synthesized using various methods. One such method is the Sulfur Fluoride Exchange (SuFEx) process, which is a type of click reaction . This process involves the selective activation of high oxidation state sulfur centers connected to fluoride, enabling exchange reactions with incoming nucleophiles . Other synthetic approaches include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5FO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H . The compound has a topological polar surface area of 62.8 Ų and contains 11 heavy atoms .


Chemical Reactions Analysis

Sulfonyl fluorides, including this compound, are used as electrophilic warheads in chemical biology and medicinal chemistry . They can engage with nucleophiles under suitable reaction conditions, leading to new activation methods .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 176.17 g/mol and a XLogP3 value of 1.3 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .

Scientific Research Applications

Inhibition of Mycobacterium tuberculosis Enzymes

Fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, including structures derived from 4-hydroxybenzene-1-sulfonyl fluoride, have been studied as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These inhibitors show potential as antimycobacterial agents, offering a different mechanism of action compared to currently used drugs, which could be significant in the context of drug resistance (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Inhibition of Fatty Acid Amide Hydrolase

Sulfonyl fluorides, such as 5-(4-hydroxyphenyl)pentanesulfonyl fluoride, have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH). This inhibition is significant for both rat and human FAAH, suggesting a potential application in biochemistry and pharmacology (Alapafuja et al., 2012).

Synthesis of Functionalized Isoxazoles

1-Bromoethene-1-sulfonyl fluoride, a derivative of this compound, has been used as a reagent for the regioselective synthesis of 5-sulfonylfluoro isoxazoles. This demonstrates the compound's utility in creating functionalized isoxazoles, which are valuable in medicinal chemistry (Leng & Qin, 2018).

Radiopharmaceutical Development

Sulfonyl fluoride-based compounds, including derivatives of this compound, have been explored as potential labeling agents in the development of radiopharmaceuticals for PET imaging. This research opens up avenues for the creation of more complex biological markers (Inkster et al., 2012).

Synthesis of Arylsulfonic Polymers

Aminobenzenesulfonyl fluorides, related to this compound, enable the synthesis of polymers and copolymers bearing sulfonic acid groups. This has significant implications in the field of polymer science and engineering (Hart & Timmerman, 1960).

Catalytic Amidation of Sulfonyl Fluorides

Sulfonyl fluorides, including this compound derivatives, have been used in catalytic amidation processes, demonstrating their potential in medicinal chemistry and the synthesis of pharmaceuticals (Wei et al., 2020).

Mechanism of Action

Target of Action

4-Hydroxybenzene-1-sulfonyl fluoride, also known as 4-hydroxybenzenesulfonyl fluoride, is a sulfonyl fluoride (SF) compound . SF compounds have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .

Mode of Action

The mode of action of this compound involves its interaction with its targets, primarily amino acids or proteins . Due to their relatively low reactivity toward nucleophilic substitution and the exclusive heterolytic property, SF electrophiles can interact selectively with these targets . This interaction can lead to the inactivation of these enzymes, thereby affecting their function .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the target proteins or amino acids . By interacting with these targets, the compound can influence the pathways in which they are involved. The downstream effects of this interaction depend on the specific roles of the targets within these pathways .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is predicted to have high gastrointestinal absorption and is BBB permeant . . These properties can impact the compound’s bioavailability.

Result of Action

The result of the action of this compound at the molecular and cellular level involves changes in the function of the target proteins or amino acids . By interacting with these targets, the compound can affect their activity, leading to changes in the biochemical pathways in which they are involved .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by the presence of other substances or changes in conditions such as temperature . These factors can influence the compound’s action, efficacy, and stability .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H335, and H314, which indicate that it is harmful if swallowed, may cause respiratory irritation, and causes severe skin burns and eye damage .

Future Directions

Sulfonyl fluorides, including 4-Hydroxybenzene-1-sulfonyl fluoride, have diverse applications and are being explored in various research fields . The advent of SuFEx processes has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Future research will likely focus on developing new synthetic methods and exploring the potential applications of these compounds in drug development, polymer science, and biochemistry .

Properties

IUPAC Name

4-hydroxybenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIHSKNNTBQVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308840
Record name 4-Hydroxybenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-87-6
Record name NSC210243
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxybenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxybenzene-1-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzene-1-sulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
4-Hydroxybenzene-1-sulfonyl fluoride
Reactant of Route 3
4-Hydroxybenzene-1-sulfonyl fluoride
Reactant of Route 4
Reactant of Route 4
4-Hydroxybenzene-1-sulfonyl fluoride
Reactant of Route 5
4-Hydroxybenzene-1-sulfonyl fluoride
Reactant of Route 6
4-Hydroxybenzene-1-sulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.